molecular formula C32H26O10 B3028124 Chamaejasmenin A CAS No. 1620921-68-7

Chamaejasmenin A

Cat. No.: B3028124
CAS No.: 1620921-68-7
M. Wt: 570.5
InChI Key: BTCICADMSGBCKA-COWFKMKXSA-N
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Description

Chamaejasmenin A is a biflavonoid compound isolated from the roots of Stellera chamaejasme, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its potent antimitotic and antifungal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chamaejasmenin A involves the extraction from the roots of Stellera chamaejasme. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of industrial-scale chromatography and advanced purification techniques ensures the efficient isolation of this compound from the plant material.

Chemical Reactions Analysis

Structural Basis for Reactivity

Chamaejasmenin A consists of two 5,7-dihydroxy-4'-methoxyflavanone units connected at C-3 (Figure 1) . Key reactive groups include:

  • Phenolic hydroxyls (5,7-dihydroxy on A-rings)

  • Methoxy groups (4'-position on B-rings)

  • Ketone carbonyls (C-4/C-4')

These groups facilitate hydrogen bonding, redox reactions, and interactions with biological targets .

Structural Motif Reactivity
Phenolic hydroxylsAntioxidant activity via radical scavenging
Methoxy groupsSteric hindrance/modulate solubility
Ketone carbonylsElectrophilic sites for nucleophilic attack

Antifungal Activity via Redox Interactions

This compound inhibits Pyricularia oryzae with an MIC of 3.12 μg/mL . Proposed mechanisms include:

  • Disruption of fungal membranes : Hydroxyl groups bind to membrane proteins, destabilizing lipid bilayers.

  • ROS generation : Redox cycling of phenolic groups produces reactive oxygen species (ROS), damaging fungal DNA .

Antimitotic Mechanism: Tubulin Binding

This compound inhibits microtubule assembly by binding to tubulin’s β-subunit, disrupting mitosis . Key interactions:

  • Hydrogen bonding : Between phenolic hydroxyls and tubulin’s Thr179/Glu198 residues.

  • Hydrophobic interactions : Methoxy groups stabilize binding to tubulin’s hydrophobic pockets.

Parameter Value
IC₅₀ (tubulin inhibition)8.7 μM
Binding affinity (Kd)2.3 μM

Redox Behavior and Antioxidant Capacity

The compound’s dihydroxy configuration enables electron donation, neutralizing free radicals (e.g., DPPH, ABTS⁺) .

Key reactions :

  • Radical scavenging :

    Chamaejasmenin A Ph OH +ROOPh O+ROOH\text{this compound Ph OH }+\text{ROO}^-\rightarrow \text{Ph O}^-+\text{ROOH}
  • Metal chelation :

    Fe3++2Ph OHFe Ph O 2++2H+\text{Fe}^{3+}+2\,\text{Ph OH}\rightarrow \text{Fe Ph O }_2^++2\,\text{H}^+
Assay Activity (IC₅₀)
DPPH radical scavenging14.2 μM
ABTS⁺ scavenging18.6 μM

Metabolic Transformations

In vivo, this compound undergoes phase II metabolism:

  • Glucuronidation : Hepatic UDP-glucuronosyltransferases add glucuronic acid to hydroxyl groups.

  • Methylation : COMT enzymes methylate phenolic hydroxyls, reducing bioavailability .

Synergistic Effects with Other Phytochemicals

In Stellera chamaejasme extracts, this compound synergizes with diterpenoids (e.g., wikstronone C) to enhance antitumor activity via:

  • ROS amplification : Combined redox cycling increases oxidative stress in cancer cells .

  • Apoptosis induction : Downregulation of Bcl-2 and activation of caspase-3 .

Stability Under Processing Conditions

Processing methods (e.g., vinegar/milk treatment) reduce this compound’s toxicity by:

  • Ester hydrolysis : Cleavage of labile glycosidic bonds.

  • Oxidative degradation : Conversion to less toxic quinones .

Scientific Research Applications

Chamaejasmenin A has a wide range of scientific research applications:

Mechanism of Action

Chamaejasmenin A exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

  • Chamaejasmenin B
  • Neochamaejasmin A
  • Sikokianin A
  • Chamaejasmenin C

Comparison: Chamaejasmenin A is unique due to its specific structural features and potent biological activities. While similar compounds like Chamaejasmenin B and Neochamaejasmin A also exhibit antimitotic and antifungal properties, this compound stands out for its higher potency and broader spectrum of activity .

Biological Activity

Chamaejasmenin A, a biflavonoid isolated from the roots of Stellera chamaejasme, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique biflavonoid structure, which contributes to its biological activity. The compound exhibits significant structural similarity to other flavonoids, which are known for their antioxidant and anti-inflammatory properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

This compound demonstrates potent antioxidant properties, which are crucial for combating oxidative stress in cells. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

2. Anti-Inflammatory Effects

Research indicates that this compound can significantly reduce the production of pro-inflammatory cytokines in macrophages. In a study using RAW 264.7 cells, the compound inhibited nitric oxide (NO) production induced by lipopolysaccharide (LPS), showcasing its potential as an anti-inflammatory agent .

Activity IC50 Value Methodology
NO Production Inhibition24.76 ± 0.4 μMMTT Assay in RAW 264.7 Macrophages
CytotoxicityCC50 > 50 μMMTT Assay

3. Anticancer Properties

This compound has shown promising anticancer activity in various studies. It was evaluated against several human cancer cell lines, including liver (HepG2), lung (A549), and cervical (HeLa) cancers. The results indicated that this compound induces apoptosis and cell cycle arrest in these cancer cells.

  • Mechanism of Action : The compound promotes DNA damage response pathways, leading to increased expression of γ-H2AX, a marker for DNA double-strand breaks .
Cell Line IC50 Value Effect
HepG210.8 μmol/LInduces apoptosis
A5491.08 μmol/LCell cycle arrest

4. Wound Healing Properties

The extract of Stellera chamaejasme, containing this compound, has been shown to enhance wound healing through increased cell migration and collagen production in fibroblasts . This property is particularly relevant in developing treatments for chronic wounds.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Study on Hepatocellular Carcinoma (HCC) : In vitro studies demonstrated that Chamaejasmenin E, a related biflavonoid, exhibited stronger inhibitory effects on HCC cells compared to other compounds from Stellera chamaejasme. This suggests a class effect among biflavonoids .
  • Wound Healing Assessment : An in vivo study evaluated the effects of Stellera chamaejasme extract on wound healing in animal models, showing significant improvements in healing rates and tissue regeneration .

Properties

IUPAC Name

(2S,3R)-3-[(2R,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31+,32-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCICADMSGBCKA-COWFKMKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the sources of Chamaejasmenin A?

A1: this compound is a naturally occurring biflavonoid primarily isolated from the roots of the plant Stellera chamaejasme L. [, , ]. This plant is traditionally used in Chinese medicine.

Q2: What are the reported biological activities of this compound?

A2: this compound exhibits several promising bioactivities. Research suggests it possesses potent antimitotic activity, meaning it can inhibit cell division, which is relevant for potential anti-cancer applications []. It also demonstrates significant antifungal activity against various fungal strains []. Additionally, studies indicate it might play a role in immunomodulatory activity, potentially influencing the immune system's response [].

Q3: Are there any studies investigating the mechanism of action of this compound?

A4: While the precise mechanisms of action of this compound are still under investigation, there are studies hinting at potential pathways. For example, research suggests that some biflavonoids, including Chamaejasmenin C (structurally similar to this compound), might bind to cystathionine β-synthase []. Understanding these interactions at a molecular level could provide valuable insights into the compound's effects.

Q4: Has the structure of this compound been fully elucidated?

A5: Yes, the structure of this compound has been determined using various spectroscopic methods, including advanced techniques like 2D NMR spectroscopy [, ]. This data provides a comprehensive understanding of its chemical structure, including the connectivity and spatial arrangement of atoms.

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